An In-depth Technical Guide to the Physicochemical Properties of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Introduction
Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, a chiral synthetic intermediate, holds significant interest for researchers and professionals in drug development and medicinal chemistry. Its rigid four-membered azetidinone core, often referred to as a β-lactam, is a privileged scaffold found in a plethora of clinically important antibiotics, including penicillins and cephalosporins. The stereochemistry at the C2 position, coupled with the N-benzyloxycarbonyl protecting group, makes this molecule a versatile building block for the synthesis of complex and stereochemically defined pharmaceutical agents.
This technical guide provides a comprehensive overview of the core physical properties of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. As a Senior Application Scientist, the emphasis of this document is not merely on the presentation of data, but on the scientific rationale behind the characterization methodologies and the interpretation of the physicochemical parameters that are critical for its application in synthetic chemistry and drug discovery workflows.
Molecular and Physicochemical Profile
A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses, for the development of robust purification protocols, and for ensuring its stability during storage. While specific experimental data for benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is not extensively reported in publicly available literature, we can infer its expected properties based on its structural analogues and the general characteristics of N-Cbz protected β-lactams.
| Property | Value / Expected Value | Significance in a Research & Development Context |
| CAS Number | 613688-34-9[1][2] | Unambiguous identification and tracking in chemical inventories and regulatory documentation. |
| Molecular Formula | C₁₂H₁₃NO₃[1] | Confirms elemental composition, essential for mass spectrometry and elemental analysis. |
| Molecular Weight | 219.24 g/mol [1] | Critical for stoichiometric calculations in reaction planning and for analytical characterization. |
| Appearance | Expected to be a solid | The physical state at ambient temperature dictates handling and dispensing procedures. |
| Purity | Commercially available at ≥97% | The purity level is a critical parameter that can influence reaction outcomes and the impurity profile of subsequent synthetic steps. |
| Melting Point | Not available; expected to be a solid with a defined melting range. | A sharp melting point is a primary indicator of purity. A broad melting range would suggest the presence of impurities. |
| Boiling Point | Not available; likely to decompose at higher temperatures. | Due to the strained β-lactam ring, distillation is generally not a suitable purification method. |
| Solubility | Expected to be soluble in a range of organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. | Solubility data is crucial for selecting appropriate solvents for reactions, extractions, and chromatographic purification. |
| Storage Conditions | Inert atmosphere, room temperature[1] | Defines the necessary conditions to ensure the long-term stability and prevent degradation of the compound. |
Spectroscopic and Chromatographic Characterization
The structural elucidation and purity assessment of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate rely on a suite of standard analytical techniques. The following sections detail the expected spectroscopic signatures and provide standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural confirmation of organic molecules. For benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, both ¹H and ¹³C NMR will provide a unique fingerprint of the molecule.
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Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
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Benzylic Protons: A singlet or a pair of doublets around 5.2 ppm, corresponding to the two protons of the -CH₂- group of the benzyl ester.
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Azetidinone Ring Protons:
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The proton at the C2 position, being adjacent to a chiral center and a carbonyl group, is expected to appear as a quartet or a multiplet.
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The two protons at the C4 position are diastereotopic and will likely appear as two distinct multiplets.
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Methyl Protons: A doublet in the upfield region, corresponding to the three protons of the methyl group at the C2 position.
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Carbonyl Carbons: Two signals in the downfield region (typically >160 ppm), one for the β-lactam carbonyl and one for the carbamate carbonyl.
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Aromatic Carbons: Multiple signals in the 127-136 ppm range for the carbons of the phenyl ring.
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Benzylic Carbon: A signal around 67 ppm for the -CH₂- carbon of the benzyl group.
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Azetidinone Ring Carbons: Signals for the C2 and C4 carbons of the azetidinone ring.
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Methyl Carbon: A signal in the upfield region for the methyl group.
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Sample Preparation:
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Accurately weigh 5-10 mg of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate into a clean, dry vial.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
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Ensure complete dissolution, using gentle vortexing if necessary.
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
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Instrumental Analysis:
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal resolution.
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Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
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Process the data (Fourier transform, phase correction, and baseline correction).
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Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
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Diagram of NMR Workflow
Caption: Standard workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, the key absorptions to note are the carbonyl stretching frequencies.
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β-Lactam C=O Stretch: A strong absorption band at a characteristically high wavenumber, typically in the range of 1740-1780 cm⁻¹. The ring strain of the four-membered ring shifts this carbonyl absorption to a higher frequency compared to acyclic amides.
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Carbamate C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹.
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C-O Stretch: Absorptions corresponding to the C-O bonds of the carbamate.
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Aromatic C-H and C=C Stretches: Characteristic absorptions for the benzyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (219.24 g/mol ). Depending on the ionization technique (e.g., ESI, CI), adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ may be observed.
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Key Fragmentation Patterns: Fragmentation of the benzyl group (m/z 91) and cleavage of the azetidinone ring are expected to be prominent fragmentation pathways.
Synthesis and Purity Considerations
A plausible synthetic approach involves the [2+2] cycloaddition of a ketene with an imine, a reaction famously known as the Staudinger synthesis. The chirality at the C2 position could be introduced through the use of a chiral auxiliary or a chiral catalyst.
Diagram of a General Synthetic Approach
